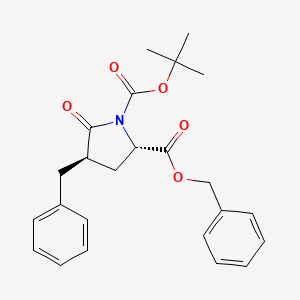

(4R)-Boc-4-benzyl-Pyr-OBzl

Beschreibung

Significance of Pyrrolidine (B122466) and Pyroglutamic Acid Derivatives in Organic Synthesis

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in a vast array of natural products, pharmaceuticals, and functional materials. ontosight.airesearchgate.netmdpi.comnih.gov This prevalence has driven the development of numerous synthetic methods to access substituted pyrrolidines. researchgate.netacs.org

Pyroglutamic acid, a cyclic derivative of glutamic acid, is a readily available and inexpensive chiral precursor. benthamdirect.combenthamscience.com Its inherent chirality and multiple functional groups—a lactam, a carboxylic acid, and a secondary amine—provide a versatile platform for chemical modification. benthamdirect.combenthamscience.com These features have established pyroglutamic acid and its derivatives as privileged starting materials in the asymmetric synthesis of bioactive compounds. benthamdirect.com

Role of Chiral Pyrrolidones and Pyroglutamates in Medicinal Chemistry and Asymmetric Synthesis

The incorporation of chiral pyrrolidone and pyroglutamate (B8496135) scaffolds into drug candidates is a common strategy in medicinal chemistry. nih.govclockss.org The rigid, non-planar structure of the pyrrolidine ring can impart conformational constraint to a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govclockss.org Furthermore, the stereochemistry of the pyrrolidine ring can significantly influence the biological activity of a compound. nih.gov

In asymmetric synthesis, chiral pyrrolidine derivatives serve as powerful catalysts and auxiliaries. mdpi.comnumberanalytics.com The seminal work on proline-catalyzed asymmetric reactions highlighted the potential of these scaffolds to induce high levels of stereoselectivity. mdpi.com This has spurred the design and synthesis of a wide variety of chiral pyrrolidine-based organocatalysts. mdpi.com

Contextualizing (4R)-Boc-4-benzyl-Pyr-OBzl as a Chiral Building Block

This compound is a specific and highly useful derivative of L-pyroglutamic acid. The "Boc" (tert-butyloxycarbonyl) group protects the nitrogen atom, while the "OBzl" (benzyl ester) group protects the carboxylic acid. The key feature of this molecule is the benzyl (B1604629) group at the 4-position of the pyrrolidone ring, introduced with a specific (R) stereochemistry.

This compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly in peptide synthesis and the development of protease inhibitors. The benzyl ester can be selectively removed through hydrogenolysis, allowing for further chemical transformations. The defined stereochemistry at the 4-position makes it a crucial component for building molecules with precise three-dimensional structures.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 203645-44-7 |

| Molecular Formula | C24H27NO5 |

| Molecular Weight | 409.47 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥96.0% (HPLC) |

| Synonyms | (4R)-Boc-4-benzyl-L-pyroglutamic acid benzyl ester, Benzyl (2S,4R)-1-Boc-4-benzyl-5-oxo-2-pyrrolidinecarboxylate |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-24(2,3)30-23(28)25-20(22(27)29-16-18-12-8-5-9-13-18)15-19(21(25)26)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMILJTUPJYRGKN-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC(C1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](C[C@H](C1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572273 | |

| Record name | 2-Benzyl 1-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-44-7 | |

| Record name | 2-Benzyl 1-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Foundations and Nomenclature

Elucidation of the (4R) Configuration and its Stereochemical Implications

The designation "(4R)" in the name of the compound specifies the absolute configuration at the fourth carbon atom of the pyrrolidone ring. This nomenclature is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents attached to the chiral center are ranked based on atomic number. In this case, the "(4R)" configuration dictates a specific spatial orientation of the benzyl (B1604629) group relative to the other parts of the ring.

The stereochemistry of the pyrrolidine (B122466) ring is a significant factor in its molecular interactions. beilstein-journals.org The fixed, non-planar, and often rigid conformation of substituted pyrrolidine rings influences how they fit into the active sites of enzymes or bind to biological receptors. beilstein-journals.org The presence of a specific stereoisomer, such as the (4R) configuration, is often crucial for biological activity. Synthesizing optically pure compounds is essential, as different enantiomers or diastereomers can have varied or even undesirable effects. nih.gov

The synthesis of such stereochemically defined pyrrolidines frequently begins with a "chiral pool" approach. nih.gov This involves using naturally occurring chiral molecules, such as proline or 4-hydroxyproline, as starting materials to ensure the desired stereochemical outcome is achieved. nih.govmdpi.com This strategy provides a reliable pathway to optically pure products with high yield. nih.govmdpi.com The stereocenter at the 4-position, as in (4R)-Boc-4-benzyl-Pyr-OBzl, introduces a level of conformational rigidity that is essential for its application as a building block in the synthesis of more complex molecules.

IUPAC Naming Conventions for N-Boc Protected, Benzyl Ester-Substituted Pyrrolidone Derivatives

The common name "this compound" is a form of scientific shorthand that describes the key features of the molecule. A systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) conventions provides an unambiguous description of its structure. The structure typically possesses two chiral centers, though the common name highlights the one at the 4-position. Based on common synthetic routes from glutamic acid, the full IUPAC name is often Benzyl (2S,4R)-1-(tert-butoxycarbonyl)-4-benzyl-5-oxopyrrolidine-2-carboxylate.

The name can be deconstructed to understand each component's role:

Pyrrolidone (Pyr): This refers to the core five-membered nitrogen-containing ring with a carbonyl group, specifically a pyrrolidin-2-one structure.

(4R)-4-benzyl: A benzyl group (-CH₂C₆H₅) is attached to the fourth carbon of the pyrrolidone ring, and its stereochemical configuration is specified as 'R'. organic-chemistry.org

N-Boc: The nitrogen atom of the pyrrolidone ring is protected by a tert-butoxycarbonyl (Boc) group. sigmaaldrich.com This is a common protecting group in peptide synthesis and organic chemistry, used to prevent the nitrogen from participating in unwanted reactions. It is known to be stable under many reaction conditions but can be removed under acidic conditions. beilstein-journals.org

Benzyl Ester (OBzl): The molecule contains a carboxylic acid functional group that has been converted to a benzyl ester (-COOCH₂C₆H₅). nih.gov This protects the carboxylic acid during synthesis and can be removed later through hydrogenolysis. beilstein-journals.orgnih.gov

| Component | Full Name | Function/Description |

|---|---|---|

| (4R) | Rectus | Specifies the absolute stereochemistry at the 4-position of the pyrrolidone ring using CIP rules. |

| Boc | tert-butoxycarbonyl | An acid-labile protecting group attached to the nitrogen atom to prevent its reactivity. google.com |

| benzyl | Phenylmethyl | A substituent group (-CH₂C₆H₅) attached to the carbon at the 4-position. |

| Pyr | Pyrrolidin-2-one | The five-membered lactam (cyclic amide) that forms the core of the molecule. |

| OBzl | Benzyl ester | A protecting group for a carboxylic acid functional group, typically at the 2-position. nih.gov |

Diastereomeric and Enantiomeric Purity Considerations in Chiral Pyrrolidone Synthesis

The synthesis of a single, specific stereoisomer of a chiral compound is a significant challenge in organic chemistry. nih.gov For this compound, which has at least one and often two stereocenters, achieving high stereochemical purity is critical for its intended use, particularly in pharmaceutical applications. nih.gov

Synthetic Control: Stereoselective synthesis methods are employed to control the formation of the desired stereoisomer. nih.govacs.org As mentioned, a common strategy is to start from an enantiomerically pure precursor, such as an amino acid derivative. mdpi.com This transfers the existing chirality to the final product. During the synthesis, reaction conditions are carefully controlled to prevent racemization or epimerization, which would lead to the formation of unwanted stereoisomers (diastereomers or enantiomers). nih.gov

Purity Analysis: After synthesis, the diastereomeric and enantiomeric purity of the product must be rigorously assessed. The presence of undesired stereoisomers can significantly impact the efficacy and properties of the final product. nih.gov Several analytical techniques are used for this purpose. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and powerful method for separating and quantifying enantiomers and diastereomers. sigmaaldrich.com

Other methods include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes with the use of chiral resolving or solvating agents. doi.orgnih.gov The determination of chiral purity is a critical quality control step in the production of synthetic peptides and other pharmaceutical intermediates. nih.gov

| Technique | Abbreviation | Principle of Operation |

|---|---|---|

| Chiral High-Performance Liquid Chromatography | Chiral HPLC | Separates stereoisomers based on their differential interactions with a chiral stationary phase. sigmaaldrich.com |

| Chiral Gas Chromatography | Chiral GC | Separates volatile stereoisomers in the gas phase using a column with a chiral stationary phase. nih.gov |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Can distinguish between diastereomers due to their different chemical environments. Chiral auxiliary reagents may be needed to differentiate enantiomers. doi.org |

| Mass Spectrometry | MS | Often coupled with a chiral separation technique (e.g., HPLC-MS/MS) for sensitive detection and quantification of stereoisomers. nih.gov |

Table of Compounds

| Compound Name | Abbreviation / Shorthand |

|---|---|

| (4R)-tert-Butoxycarbonyl-4-benzyl-pyrrolidine-1-carboxylate benzyl ester | This compound |

| Proline | |

| 4-Hydroxyproline | |

| Glutamic acid | |

| tert-butoxycarbonyl anhydride | (Boc)₂O |

| Benzyl (2S,4R)-1-(tert-butoxycarbonyl)-4-benzyl-5-oxopyrrolidine-2-carboxylate |

Synthetic Methodologies for 4r Boc 4 Benzyl Pyr Obzl and Analogues

Precursor Synthesis and Starting Material Derivatization

The construction of the target molecule begins with the careful selection and modification of appropriate starting materials. Chiral amino acids, particularly L-phenylalanine, serve as valuable precursors, providing a foundational stereocenter and the key benzyl (B1604629) substituent.

L-Phenylalanine is a logical and common starting material for the synthesis of (4R)-Boc-4-benzyl-Pyr-OBzl due to its inherent chirality and the presence of the required benzyl group. The general approach involves utilizing the amino acid's stereocenter to establish the stereochemistry at the C-4 position of the final pyrrolidone ring. Pyroglutamic acid, which can be derived from glutamic acid, is a key intermediate in many synthetic routes, offering a versatile scaffold for further modification. researchgate.netdntb.gov.ua The synthesis of various D- and L-phenylalanine derivatives has been achieved through methods like phenylalanine ammonia (B1221849) lyase (PAL) amination coupled with chemoenzymatic deracemization, highlighting the advanced enzymatic and chemical tools available for manipulating these precursors. nih.gov

The synthetic utility of pyroglutamic acid stems from its two distinct carbonyl groups (lactam and carboxylic acid) and an NH group, all of which can be derivatized to build more complex molecules. researchgate.net For the synthesis of the target compound, a strategy would involve the transformation of an L-phenylalanine derivative into a suitable acyclic precursor that can be cyclized to form the 4-benzyl-pyrrolidone ring system.

Introducing the benzyl group at the C-4 position of the pyrrolidone ring with the correct stereochemistry is a critical step. When not starting directly from phenylalanine, this is often accomplished through stereoselective conjugate addition reactions. A common precursor is a pyroglutamic acid derivative with an α,β-unsaturated ester moiety. The conjugate addition of a benzyl organometallic reagent, such as a benzyl cuprate, can introduce the benzyl group at the C-4 position. The stereochemical outcome of this reaction can be controlled by the existing stereocenter at C-2 or by using chiral auxiliaries.

Another strategy involves the alkylation of a C-4 enolate of a pyroglutamic acid derivative. This requires careful control of the reaction conditions to achieve the desired stereoselectivity. The puckering of the pyrrolidine (B122466) ring, which can be influenced by substituents, plays a significant role in directing the approach of the electrophile. nih.gov The introduction of substituents at the C-4 position can be controlled through inductive and stereoelectronic factors, leading to specific C-4-exo or C-4-endo conformations of the pyrrolidine ring. nih.gov

Stereoselective and Asymmetric Synthetic Pathways

Achieving the specific (4R) configuration in the target molecule necessitates the use of stereoselective and asymmetric synthetic methods. These range from intramolecular cyclizations of chiral precursors to advanced catalytic approaches that create the chiral centers with high fidelity.

The formation of the pyrrolidone ring is frequently achieved through intramolecular cyclization of an acyclic precursor. nih.gov This strategy is a cornerstone in the synthesis of many pyrrolidine-containing compounds. organic-chemistry.org For instance, a suitably functionalized amino acid derivative, where the amino group can react with an ester or other electrophilic center at the end of a five-carbon chain, will cyclize to form the lactam ring.

One notable method is the intramolecular Michael addition. An acyclic precursor containing a nucleophilic amine and a Michael acceptor (an α,β-unsaturated carbonyl) can undergo cyclization to form the pyrrolidone ring. The stereochemistry of the substituents on the acyclic chain directs the formation of the new stereocenters in the ring. Radical cyclizations have also been employed to synthesize the pyrrolidine ring system, offering an alternative pathway to ring closure. acs.org

A modern and powerful strategy for the asymmetric synthesis of substituted pyrrolidines is the 'Clip-Cycle' methodology. nih.govwhiterose.ac.ukacs.org This approach is a two-step process that allows for the modular and highly enantioselective synthesis of a variety of pyrrolidine structures. acs.org

The first step, the 'Clip' reaction, involves the cross-metathesis of an N-protected bis-homoallylic amine with a thioacrylate, catalyzed by a ruthenium catalyst like the Hoveyda-Grubbs 2nd generation catalyst. rsc.org This reaction "clips" the two components together, forming an activated alkene with a pendant amine nucleophile. acs.org

The second step, the 'Cycle' reaction, is an enantioselective intramolecular aza-Michael cyclization. nih.govwhiterose.ac.ukacs.org This ring-closing reaction is catalyzed by a chiral phosphoric acid (CPA), which controls the stereochemical outcome, leading to the formation of the pyrrolidine ring with high enantiomeric excess. nih.govrsc.org The thioester group in the resulting product is a versatile handle for further chemical modifications. acs.org This method has been successfully applied to the synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. nih.govwhiterose.ac.ukacs.org

Table 1: Asymmetric 'Clip-Cycle' Synthesis of a Pyrrolidine Analogue This table is illustrative of the 'Clip-Cycle' methodology and its typical outcomes.

| Step | Reaction | Catalyst | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Clip | Alkene Cross-Metathesis | Hoveyda-Grubbs 2nd Gen. | Good to Excellent | N/A | rsc.org |

| Cycle | Intramolecular aza-Michael | Chiral Phosphoric Acid | High | Typically >90:10 | nih.govwhiterose.ac.uk |

Beyond the 'Clip-Cycle' method, a variety of other catalytic asymmetric strategies have been developed for the synthesis of chiral pyrrolidines and pyroglutamic acids. mdpi.com These methods often rely on transition-metal catalysis or organocatalysis to achieve high levels of stereocontrol. acs.orgnih.gov

One approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.govrsc.org This powerful reaction constructs the pyrrolidine ring and up to four stereocenters in a single step. The use of chiral ligands in conjunction with metal catalysts like copper or silver allows for high enantioselectivity. nih.gov

Protecting-group-free asymmetric synthesis of pyroglutamic acid esters has also been reported. thieme-connect.comthieme-connect.com This method utilizes carbonyl catalysis to activate the α-C-H bond of a glycinate, enabling a direct asymmetric conjugate addition to an α,β-unsaturated ester, followed by lactamization. thieme-connect.comthieme-connect.com This avoids the need for protection and deprotection steps, making the synthesis more efficient. The use of a pyridoxal (B1214274) catalyst in the presence of a Lewis acid like LiOTf has been shown to be effective. thieme-connect.comthieme-connect.com

Gold-catalyzed tandem reactions, such as alkyne hydroamination/iminium ion formation/allylation, provide expedient access to pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.org Furthermore, rhodium-catalyzed asymmetric C-H insertion reactions have been developed for the direct difunctionalization of a pyrrolidine moiety, leading to C2-symmetrical products with high enantio- and diastereocontrol. acs.org

Table 2: Overview of Catalytic Asymmetric Strategies

| Strategy | Catalyst Type | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Transition Metal (e.g., Cu, Ag) with Chiral Ligands | [3+2] Cycloaddition of Azomethine Ylides | High stereocontrol, rapid complexity generation | nih.govrsc.org |

| Protecting-Group-Free Synthesis | Organocatalysis (e.g., Pyridoxal) + Lewis Acid | Asymmetric Conjugate Addition/Lactamization | Step economy, avoids protection/deprotection | thieme-connect.comthieme-connect.com |

| Tandem Catalysis | Gold (Au) Catalysis | Hydroamination/Iminium Formation/Allylation | Rapid access to complex pyrrolidines | acs.org |

| C-H Insertion | Rhodium (Rh) Catalysis | Consecutive C-H Insertions | Direct functionalization of the pyrrolidine ring | acs.org |

Diastereoselective Hydrogenation Approaches for Stereocontrol

Diastereoselective hydrogenation is a fundamental and reliable method for establishing stereocenters in cyclic systems. nih.govresearchgate.net By reducing a prochiral double bond within a molecule that already contains a chiral center, a new stereocenter can be formed with a high degree of stereocontrol. The existing stereocenter, whether from a chiral auxiliary or a previously established center in the molecule, directs the approach of hydrogen to one face of the double bond.

This strategy is frequently applied to the synthesis of substituted pyrrolidines. For example, the hydrogenation of a 2-pyrroline derivative, formed via intramolecular cyclization of an alkene, can lead to the desired pyrrolidine with controlled stereochemistry. nih.gov Similarly, the Pd/C-catalyzed hydrogenation of α,β-unsaturated γ-lactams can be highly diastereoselective, providing access to enantioenriched mono- and disubstituted 2-pyrrolidones. nih.govresearchgate.net The stereochemical outcome can sometimes be influenced by remote functional groups and additives, allowing for stereodivergent synthesis. nih.govresearchgate.net

Catalytic hydrogenation of exocyclic alkenes on pyrrolidine-fused systems also proceeds diastereoselectively. This approach can furnish products bearing multiple contiguous stereocenters, with the facial selectivity of the hydrogenation dictated by the steric and electronic environment of the existing ring system. rsc.org The choice of catalyst (e.g., Pd, Pt, Ru) and reaction conditions can be crucial in achieving high diastereoselectivity. nih.govrsc.org

Role of Protecting Group Chemistry

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools. They temporarily mask reactive functional groups, preventing them from interfering with reactions occurring elsewhere in the molecule. The choice of protecting groups is critical and must be guided by their stability under various reaction conditions and the ability to be removed selectively under mild conditions.

Tert-Butoxycarbonyl (Boc) Protection in Nitrogen Functionality

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the nitrogen atom of amines and amides, including the pyrrolidine nitrogen. wikipedia.orgnih.gov Its popularity stems from its ease of introduction, its stability to a wide range of non-acidic reagents, and its facile removal under acidic conditions. wikipedia.orgnih.gov

Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgnih.gov This reaction is generally high-yielding and compatible with many other functional groups. Lewis acid catalysts, such as yttria-zirconia, can also promote the N-tert-butoxycarbonylation of amines. semanticscholar.org

Stability: The Boc group is robust and stable under basic, hydrogenolytic, and nucleophilic conditions. nih.gov This stability makes it orthogonal to many other protecting groups, such as benzyl esters and Cbz groups, allowing for selective deprotection sequences in a synthetic route. semanticscholar.org For instance, its inertness toward catalytic hydrogenolysis is a key feature in peptide synthesis. nih.gov

Deprotection: Removal of the Boc group is most commonly achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride (HCl) in an organic solvent, are effective for this purpose. wikipedia.org The mechanism involves the formation of a stable tert-butyl cation. Scavengers like anisole (B1667542) may be added to prevent this cation from causing unwanted side reactions. wikipedia.org Selective cleavage in the presence of other acid-labile groups can sometimes be achieved using specific Lewis acids like AlCl₃. wikipedia.org

Benzyl Ester Protection for Carboxylic Acid Functionality

The benzyl (Bzl) ester is a common and versatile protecting group for carboxylic acids. organic-chemistry.orgddugu.ac.ingcwgandhinagar.com It provides a balance of stability and reactivity that is advantageous in many synthetic schemes.

Introduction: Benzyl esters can be formed through various standard esterification methods. These include reaction of the carboxylic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), or reaction with benzyl bromide or benzyl chloride in the presence of a base. organic-chemistry.orggcwgandhinagar.com A direct, atom-economic method involves the palladium-catalyzed C-H acyloxylation of toluene (B28343) with the carboxylic acid. organic-chemistry.org

Stability: Benzyl esters are stable to a wide range of conditions, including mildly acidic and basic environments, making them compatible with many synthetic transformations. They are particularly useful because their removal conditions are orthogonal to those of acid-labile groups like Boc and base-labile groups like methyl or ethyl esters.

Deprotection: The primary method for cleaving benzyl esters is catalytic hydrogenolysis. organic-chemistry.org Using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas, the benzyl ester is cleaved to yield the free carboxylic acid and toluene. This deprotection method is exceptionally mild and clean, often proceeding in high yield with minimal side products. Importantly, this method is compatible with many other functional groups, although it cannot be used in the presence of other reducible groups like alkenes, alkynes, or some nitrogen-containing heterocycles unless specific catalysts are used. organic-chemistry.org

Orthogonal Protecting Group Strategies in Multistep Synthesis

In the multistep synthesis of complex molecules like this compound, the concept of orthogonal protection is fundamental. jocpr.comresearchgate.net Orthogonal protecting groups are distinct functional moieties that can be selectively removed under specific, non-interfering conditions. jocpr.combiosynth.com This strategy allows for the deprotection of one functional group while others remain intact, enabling precise, stepwise modifications at different sites within the molecule. jocpr.comresearchgate.net

The target compound, this compound, employs two key protecting groups: the tert-butyloxycarbonyl (Boc) group for the pyrrolidine nitrogen and the benzyl (Bzl) group for the carboxylic acid. The Boc group is a well-established protecting group for amines, prized for its stability under a wide range of conditions but readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). biosynth.combiotage.co.jp In contrast, the benzyl ester is stable to the acidic conditions used for Boc removal but can be selectively cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). ub.edu

This differential reactivity makes the Boc/Bzl pair a classic example of an orthogonal set. biosynth.com A synthetic sequence could involve the selective removal of the Boc group to allow for N-alkylation or other modifications at the nitrogen atom, while the benzyl ester remains to protect the C-terminus. Subsequently, the benzyl group can be removed to liberate the carboxylic acid for amide bond formation or other transformations, all while the N-substituent introduced in the previous step remains unaffected. This orthogonal approach provides chemists with the synthetic flexibility required to build complex peptide structures or other derivatives from the pyrrolidine scaffold. jocpr.comluxembourg-bio.com

| Protecting Group | Structure | Protected Functionality | Common Cleavage Conditions | Stability |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | -C(O)OC(CH₃)₃ | Amine (N-terminus) | Strong Acid (e.g., TFA, HCl) biosynth.combiotage.co.jp | Stable to base and hydrogenolysis biosynth.com |

| Bzl (Benzyl) | -CH₂C₆H₅ | Carboxylic Acid (Ester) | Catalytic Hydrogenolysis (H₂, Pd/C) ub.edu | Stable to mild acid and base ub.edu |

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis has moved beyond classical methods, embracing advanced techniques that offer greater efficiency, control, and sustainability. The synthesis of pyrrolidine derivatives, including the core of this compound, benefits significantly from these innovations.

Multicomponent Reactions (MCRs) Towards Pyrrolidine Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. tandfonline.comnih.gov This approach is highly valued for its synthetic efficiency, atom economy, and reduction in waste compared to traditional multi-step syntheses. tandfonline.comresearchgate.net MCRs have been widely applied to the synthesis of a vast array of heterocyclic compounds, including the pyrrolidine ring system. tandfonline.comresearchgate.net

A prominent MCR strategy for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with an olefin. tandfonline.com For instance, a three-component reaction can be designed using an aldehyde, an amino acid ester, and a dipolarophile (like a chalcone) to generate highly substituted pyrrolidines in a single pot. tandfonline.com Another reported MCR involves the asymmetric reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, catalyzed by a Lewis acid like TiCl₄, to produce highly functionalized pyrrolidines with excellent diastereoselectivity. nih.gov This method can construct up to three new stereogenic centers in a single, efficient operation. nih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Aldehydes, Amino acid esters, Chalcones | K₂CO₃, I₂ | Polysubstituted Pyrrolidine-2-carboxylates | tandfonline.com |

| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, Allyltrimethylsilane | TiCl₄ | Substituted Pyrrolidines | nih.gov |

| [3+2] Cycloaddition | Isatin, Sarcosine, Thiophene-3-ylidene | Methanol (B129727), Reflux | Spiro Pyrrolidines | tandfonline.com |

Light-Driven Enantioselective Synthesis

Photocatalysis has emerged as a powerful strategy for stereocontrolled synthesis. acs.org A notable development is the light-driven, enantioselective synthesis of chiral 1-pyrroline (B1209420) derivatives, which are direct precursors to pyrrolidines. nih.govresearchgate.net This atom-economical method utilizes visible light to drive a radical/polar cascade reaction. nih.govresearchgate.net The key steps involve a hydrogen-atom transfer (HAT) process for the distal functionalization of acyl heterocycles, which then react with ketimine partners. researchgate.netresearchgate.net

The stereoselectivity of the reaction is governed by a chiral-at-rhodium catalyst, which coordinates the intermediates to direct the formation of one enantiomer over the other. nih.govresearchgate.net This approach is distinguished by its operational simplicity and the use of light as a traceless reagent, with water often being the only byproduct. nih.govresearchgate.net Such methods represent the cutting edge of asymmetric synthesis, providing access to enantiomerically enriched pyrrolidine scaffolds under mild conditions. researchgate.net

Microwave-Assisted Synthesis in Boc Deprotection

Microwave-assisted organic synthesis (MAOS) is a valuable technique for accelerating reaction rates and improving yields. nih.govmdpi.com In the context of synthesizing analogues of this compound, the deprotection of the Boc group is a frequent and crucial step. Traditional deprotection can require several hours to days at room temperature. biotage.co.jp However, this process can be dramatically expedited using microwave heating in conjunction with solid-phase supported sulfonic acids. biotage.co.jp

Using reagents like silica-supported sulfonic acids (e.g., SCX-2), the deprotection of various Boc-protected amines and amino acid derivatives can be completed in as little as 10 minutes with good to excellent yields. biotage.co.jp This method often employs a "catch-release" mechanism; after deprotection, the protonated amine is ionically bound to the solid support, allowing impurities to be washed away. The pure amine is then released by neutralization with a base. biotage.co.jp This combination of microwave heating and solid-phase reagents provides a rapid, efficient, and high-purity method for Boc deprotection. biotage.co.jp

| Solid Support | Active Group | Matrix | Reaction Time | Key Advantage |

|---|---|---|---|---|

| SCX-2 / SCX-3 | -SO₃H | Silica (B1680970) | ~10 minutes | High efficiency, simultaneous purification |

| MP-TsOH | -SO₃H | Polystyrene | Longer than silica supports | High loading capacity |

| Amberlyst 15 | -SO₃H | Polystyrene | 5 hours to 4 days (at RT) | Traditional solid-phase acid catalyst |

Flow Chemistry Applications in Pyrrolidine Synthesis

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure), enhanced heat transfer, improved safety, and straightforward scalability. nih.govjst.org.in

For pyrrolidine synthesis, flow chemistry is particularly useful for reactions involving unstable or hazardous intermediates, such as unstabilized azomethine ylides. researchgate.net These reactive species can be generated in situ in one stream and immediately mixed with a dipolarophile in a second stream within a controlled reactor environment, minimizing decomposition and improving safety. researchgate.net The precise temperature control allows for rapid optimization of reaction conditions, while the automated nature of flow systems facilitates the production of chemical libraries for drug discovery. nih.gov The application of flow chemistry enables more efficient, safer, and highly reproducible synthesis of the pyrrolidine core structure. jst.org.inresearchgate.net

Synthesis of Structurally Related Analogues

The synthesis of structurally related analogues of a lead compound is a cornerstone of medicinal chemistry, aimed at exploring structure-activity relationships (SAR) and optimizing biological properties. nih.gov For a scaffold like this compound, analogues can be designed by systematically modifying different parts of the molecule.

Strategies for generating analogues include:

Variation at the 4-position: The benzyl group at the C4 position can be replaced with other alkyl, aryl, or functionalized side chains. For example, research on other pyrrolidine derivatives has shown that introducing longer and more flexible side chains at the C4 position can modulate biological activity. researchgate.net This can be achieved by starting with different substituted precursors in the initial synthetic steps.

Modification of the Benzyl Group: The phenyl ring of the C4-benzyl substituent can be modified. Introducing electron-donating or electron-withdrawing groups can alter the electronic and steric properties of the molecule. This can be accomplished using precursors bearing substituted phenyl rings or through late-stage functionalization reactions like cross-coupling. mdpi.com

Alternative Protecting Groups: While the Boc/Bzl combination is effective, other orthogonal protecting groups like Fmoc (Fluorenylmethyloxycarbonyl) or Alloc (Allyloxycarbonyl) for the nitrogen, and t-Butyl or methyl esters for the acid, can be employed. biosynth.com The choice of protecting groups can influence solubility, crystallization properties, and compatibility with subsequent reaction conditions. biosynth.com

(4R)-Boc-4-(4-methylbenzyl)-Pyr-OBzl

The synthesis would commence with the commercially available (2S)-Boc-pyroglutamic acid benzyl ester, commonly referred to as (S)-Boc-Pyr-OBzl. This starting material provides the necessary stereochemistry at the C2 position. The key transformation is the introduction of the 4-methylbenzyl group at the C4 position with the desired (4R) configuration.

This can be achieved by generating a lithium enolate of the pyroglutamate (B8496135) ring by treatment with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The subsequent reaction of this enolate with 4-methylbenzyl bromide would introduce the desired substituent. The stereoselectivity of this alkylation is crucial. Generally, the alkylation of such enolates tends to favor the formation of the trans product, where the incoming electrophile adds to the face opposite the C2 ester group. This stereochemical preference would lead to the desired (2S, 4R) diastereomer.

Plausible Synthetic Steps:

Enolate Formation: (2S)-Boc-pyroglutamic acid benzyl ester is dissolved in dry THF and cooled to -78 °C. A solution of LiHMDS is added dropwise to form the lithium enolate.

Alkylation: 4-Methylbenzyl bromide is added to the enolate solution, and the reaction is allowed to proceed at low temperature before gradually warming to room temperature.

Work-up and Purification: The reaction is quenched, followed by an aqueous work-up and extraction. The crude product is then purified by column chromatography to isolate the (4R)-Boc-4-(4-methylbenzyl)-Pyr-OBzl.

Table 1: Proposed Reaction Scheme for (4R)-Boc-4-(4-methylbenzyl)-Pyr-OBzl

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | (2S)-Boc-pyroglutamic acid benzyl ester | 1. LiHMDS, THF, -78 °C | Lithium enolate intermediate |

| 2 | Lithium enolate intermediate | 2. 4-Methylbenzyl bromide, -78 °C to rt | (4R)-Boc-4-(4-methylbenzyl)-Pyr-OBzl |

(4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl

Similar to its 4-methylbenzyl analogue, the synthesis of (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl can be achieved through the diastereoselective alkylation of (2S)-Boc-pyroglutamic acid benzyl ester. The underlying chemical principles and the stereochemical control elements remain the same.

The process involves the deprotonation at the C4 position of the pyroglutamate ring using a strong, non-nucleophilic base to form a planar enolate. This enolate is then quenched with 4-bromobenzyl bromide. The steric hindrance imposed by the C2 benzyloxycarbonyl group directs the incoming electrophile to the opposite face of the ring, resulting in the formation of the trans-(2S, 4R) product as the major diastereomer.

Plausible Synthetic Steps:

Deprotonation: A solution of (2S)-Boc-pyroglutamic acid benzyl ester in an anhydrous solvent such as THF is cooled to -78 °C. A strong base like LDA is added to generate the enolate.

Electrophilic Quench: 4-Bromobenzyl bromide is introduced to the reaction mixture to alkylate the enolate.

Purification: After quenching the reaction, the product is isolated through extraction and purified using silica gel chromatography to yield the desired (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl.

Table 2: Proposed Reaction Scheme for (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | (2S)-Boc-pyroglutamic acid benzyl ester | 1. LDA, THF, -78 °C | Enolate intermediate |

| 2 | Enolate intermediate | 2. 4-Bromobenzyl bromide, -78 °C to rt | (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl |

Enantiomerically Pure δ-Benzylproline Derivatives

A detailed methodology for the synthesis of enantiomerically pure δ-benzylproline derivatives has been reported, specifically focusing on the (2S,5R) stereoisomer, which is a δ-benzyl analogue of L-proline. nih.govcsic.esconsensus.app This procedure involves the construction of the pyrrolidine ring via intramolecular cyclization, starting from an enantiopure β-amino acid derived from L-phenylalanine. nih.govcsic.esconsensus.app

The key steps of this synthesis are:

Starting Material Preparation: The synthesis begins with the homologation of L-phenylalanine to obtain the corresponding enantiopure β-amino acid.

Ring Construction: The pyrrolidine ring is formed through an intramolecular cyclization process.

Vinyl Triflate Formation: A crucial step involves the generation of an intermediate vinyl triflate with complete regiochemical control.

Stereoselective Hydrogenation: A stereoselective hydrogenation of the vinyl triflate allows for the isolation of the target δ-substituted L-proline analogue.

Table 3: Key Stages in the Synthesis of (2S,5R)-δ-Benzylproline

| Stage | Description | Key Intermediates/Reagents |

| 1 | Homologation | L-phenylalanine |

| 2 | Intramolecular Cyclization | Enantiopure β-amino acid |

| 3 | Regioselective Triflation | Pyrrolidinone intermediate |

| 4 | Stereoselective Hydrogenation | Vinyl triflate, Hydrogen gas, Catalyst |

Deuterium-Labeled Pyrrolidine Derivatives

A catalytic asymmetric strategy has been developed for the synthesis of enantioenriched α-deuterated pyrrolidine derivatives. rsc.orgscispace.com This methodology combines H/D exchange and an azomethine ylide-involved 1,3-dipolar cycloaddition. rsc.orgscispace.com This approach allows for the precise installation of a deuterium (B1214612) atom at a stereogenic center, which is of significant interest for modifying the pharmacokinetic properties of drug candidates. rsc.orgscispace.com

The core of this strategy involves the direct conversion of glycine-derived aldimine esters to their deuterated counterparts using deuterium oxide (D₂O) as a safe, inexpensive, and operationally convenient deuterium source. rsc.orgscispace.com The key steps are:

H/D Exchange: A Cu(I)-catalyzed hydrogen/deuterium exchange reaction on a glycine-derived aldimine ester is performed using D₂O.

Azomethine Ylide Formation: The subsequent cleavage of the α-C–H bond is thermodynamically and kinetically favored over the cleavage of the α-C–D bond. This generates the key N-metallated α-deuterated azomethine ylide species.

1,3-Dipolar Cycloaddition: The deuterated azomethine ylide undergoes a 1,3-dipolar cycloaddition with a dipolarophile to construct the pyrrolidine ring.

This method results in good yields, excellent stereoselectivities, and uniformly high levels of deuterium incorporation. rsc.orgscispace.com It provides a facile route to α-deuterated chiral pyrrolidines with multiple stereocenters and high functionality under mild reaction conditions. rsc.orgscispace.com

Table 4: Overview of Catalytic Asymmetric Synthesis of α-Deuterated Pyrrolidines

| Step | Process | Key Features |

| 1 | H/D Exchange | Cu(I) catalyst, D₂O as deuterium source |

| 2 | Ylide Generation | Kinetically favored α-C-H cleavage |

| 3 | Cycloaddition | Construction of deuterated pyrrolidine ring |

Applications in Advanced Organic Synthesis and Peptide Chemistry

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The stereochemically defined structure of (4R)-Boc-4-benzyl-Pyr-OBzl makes it a valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds used as starting materials to construct complex molecules with specific stereochemistry, a critical factor for biological activity in pharmaceuticals. The pyrrolidine (B122466) ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in many approved drugs and bioactive natural products. researchgate.netpeptide.comresearchscientific.co.uk

Derivatives of pyroglutamic acid, such as the title compound, are used to generate more complex systems. For instance, L-pyroglutamic acid has been successfully used as a starting material to create unsaturated bicyclic ring systems that are then incorporated into larger peptide structures. labshake.com The this compound molecule provides a rigid scaffold where the stereocenters at positions 2 and 4 are fixed. The benzyl (B1604629) group at the 4-position introduces a significant, non-polar substituent that can be used to control the spatial orientation of other functional groups or to engage in specific binding interactions within a target molecule, such as a protein receptor.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis. The Boc (tert-butyloxycarbonyl) strategy is a classical and robust method for SPPS. In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while side-chain protecting groups are typically benzyl (Bzl)-based ethers, esters, or carbamates, which require a stronger acid like hydrofluoric acid (HF) for removal. The compound this compound is explicitly designed for use in Boc SPPS. sigmaaldrich.com

Incorporation into Peptide Chains and Peptide Analogues

The incorporation of this compound into a growing peptide chain follows standard Boc-SPPS protocols. The process involves two main steps after the preceding amino acid has been coupled and its Nα-Boc group has been removed:

Activation : The carboxylic acid at the C-2 position of the pyroglutamic acid ring is activated. This is typically achieved using common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or newer, more efficient reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Coupling : The activated ester of this compound is then added to the resin-bound peptide, where it reacts with the free N-terminal amine to form a new peptide bond.

By incorporating this molecule, chemists can create peptide analogues with a constrained, non-natural residue. The 4-benzyl group introduces a bulky, hydrophobic side chain, which can influence the peptide's secondary structure, improve its stability against enzymatic degradation, and enhance its binding affinity to biological targets.

Challenges in N-Methylated Amino Acid Coupling in SPPS

N-methylated amino acids are frequently incorporated into therapeutic peptides to improve properties such as metabolic stability, cell permeability, and receptor selectivity. However, their synthesis presents significant challenges. The presence of the N-methyl group on the α-amino nitrogen creates substantial steric hindrance, which slows down the coupling reaction and can lead to incomplete acylation. labshake.com This is particularly problematic when coupling an amino acid onto an N-methylated residue already in the peptide chain.

High-Potency Coupling Reagents : Reagents known to be effective for sterically hindered couplings, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), are often employed.

Microwave-Enhanced SPPS : The use of microwave energy can significantly accelerate slow coupling reactions, driving them to completion and improving yields for hindered couplings.

Precursor for Bioactive Molecules and Drug Discovery Scaffolds

The pyrrolidine nucleus is a cornerstone of modern drug discovery, appearing in a wide array of FDA-approved drugs for various therapeutic areas. Its three-dimensional structure allows for the precise spatial arrangement of functional groups, enabling effective exploration of the chemical space required for potent and selective biological activity. researchgate.netpeptide.com this compound serves as an advanced precursor for building such scaffolds, providing a stereochemically pure and differentially protected core.

Synthesis of Serine Protease Inhibitors

A key documented application of this compound is in the synthesis of serine protease inhibitors. sigmaaldrich.com Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, including coagulation, digestion, and inflammation, making them important drug targets. The pyrrolidine scaffold provided by this compound can be elaborated into a structure that mimics the transition state of the natural substrate, allowing it to bind tightly to the active site of a target protease and inhibit its function. The specific stereochemistry and the benzyl substituent of the starting material are crucial for achieving the correct orientation within the enzyme's binding pocket.

Development of Pyrrolidine-Containing Drug Candidates

The structural features of this compound make it an attractive starting point for generating libraries of compounds for drug discovery programs. The pyrrolidine ring is a versatile scaffold that can be functionalized in numerous ways to develop new drug candidates. researchgate.netresearchscientific.co.uk The Boc and benzyl ester protecting groups can be selectively removed, allowing for chemical modifications at the N-1 and C-2 positions, respectively. Furthermore, the lactam carbonyl group and the 4-benzyl group provide additional sites for chemical diversification. This versatility enables medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties, leading to the development of novel pyrrolidine-containing drug candidates for a wide range of diseases.

Role in the Synthesis of Natural Products and their Analogues

The inherent chirality and densely functionalized nature of this compound have positioned it as a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its utility is particularly evident in the construction of alkaloids containing the pyrrolidine ring system, a common motif in many natural products.

One of the most notable applications of pyroglutamic acid derivatives, and by extension this compound, is in the total synthesis of the marine iminosugar alkaloid, (+)-batzellaside B. nih.govd-nb.infobeilstein-journals.orgresearchgate.netresearchgate.netnii.ac.jp Iminosugars are a class of natural products where the endocyclic oxygen of a sugar molecule is replaced by a nitrogen atom. nih.gov They often exhibit potent biological activities, and batzellasides are no exception.

The synthesis of (+)-batzellaside B from L-pyroglutamic acid highlights the strategic importance of this chiral precursor. The synthetic route involves the initial functionalization of the pyroglutamic acid core to introduce the necessary substituents and stereocenters required for the final natural product.

A key intermediate in the synthesis of (+)-batzellaside B is an N-Boc-protected γ-lactam, which is prepared through a stepwise functionalization of L-pyroglutamic acid. nih.govbeilstein-journals.orgresearchgate.net This lactam serves as a linchpin for the subsequent elaboration of the piperidine (B6355638) ring system characteristic of the batzellasides. The synthesis proceeds through a series of key transformations, including a Sharpless asymmetric dihydroxylation to install two new stereocenters and the formation of a heterocyclic hemiaminal intermediate. nih.govd-nb.infobeilstein-journals.orgresearchgate.netnii.ac.jp

The following table summarizes the key stages in a reported formal total synthesis of (+)-batzellaside B, commencing from a derivative of L-pyroglutamic acid.

| Step | Transformation | Key Reagents and Conditions | Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Stepwise functionalization of L-pyroglutamic acid | Literature procedures | N-Boc-protected γ-lactam 8 | - |

| 2 | Ring opening of γ-lactam | Sodium methoxide in methanol (B129727) | Acyclic ester 9 | 98 |

| 3 | Formation of olefinic substrate | Multi-step sequence | Olefin 6 | - |

| 4 | Sharpless asymmetric dihydroxylation | AD-mix-β, t-BuOH/H₂O | Diol | - |

| 5 | Formation of heterocyclic hemiaminal | Multi-step sequence including DIBAL-H reduction and spontaneous cyclization | Heterocyclic hemiaminal 4 | 67 (from nitrile precursor) |

The research findings underscore the strategic advantage of employing pre-functionalized chiral building blocks like this compound. The benzyl groups serve as robust protecting groups for the carboxylic acid and the 4-position substituent, while the Boc group effectively protects the nitrogen atom, allowing for selective transformations at other positions of the molecule. This strategic protection is crucial for the successful execution of multi-step syntheses of complex targets.

Further research into the applications of this compound and related pyroglutamic acid derivatives continues to open new avenues for the synthesis of other biologically important natural products and their analogues, facilitating further investigation into their medicinal potential.

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for Pyrrolidone Formation

The formation of the pyrrolidone ring in (4R)-Boc-4-benzyl-Pyr-OBzl typically proceeds via an intramolecular cyclization of a linear precursor. One common strategy involves the cyclization of γ-amino esters. This process can be catalyzed by either acid or base, or it can occur thermally. The generally accepted mechanism for the base-catalyzed intramolecular cyclization begins with the deprotonation of the amine, increasing its nucleophilicity. The resulting amide then attacks the ester carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of the alkoxide leaving group, yields the stable five-membered lactam ring.

In the context of synthesizing 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, a Lewis acid-catalyzed opening of the cyclopropane (B1198618) by a primary amine leads to a γ-amino ester. This is followed by an in situ lactamization. nih.gov While this specific route may not be the most common for the target compound, it highlights the key lactamization step. Mechanistic studies on related intramolecular C–H amination reactions to form pyrrolidines have also been conducted, providing insights into the cyclization process. acs.org For instance, the intramolecular cyclization of 1-benzyl-2-(nitromethylene)pyrrolidines in triflic acid has been studied, demonstrating the feasibility of such ring closures under strong acid conditions. figshare.comresearchgate.net

A plausible reaction pathway for the formation of a substituted pyrrolidone is outlined in the table below, illustrating the key steps in the intramolecular cyclization of a γ-amino ester.

| Step | Description | Intermediate |

| 1 | Deprotonation of the N-Boc protected amine of the linear precursor by a base. | N-anion |

| 2 | Intramolecular nucleophilic attack of the resulting anion on the benzyl (B1604629) ester carbonyl. | Tetrahedral Intermediate |

| 3 | Collapse of the tetrahedral intermediate with the elimination of the benzyloxy group. | Pyrrolidone Ring |

| 4 | Protonation of the resulting alkoxide. | Final Product and Benzyl Alcohol |

Stereochemical Control Mechanisms in Asymmetric Transformations

Achieving the specific (4R) stereochemistry at the 4-position of the pyrrolidone ring is a critical aspect of the synthesis of this compound. The stereochemical outcome is often determined by the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. Diastereoselective alkylations of substituted L-proline esters have been extensively studied to understand the factors controlling the stereoselectivity of such transformations. nih.gov

One effective strategy for stereochemical control is the use of asymmetric multicomponent reactions. For instance, the diastereoselective synthesis of substituted pyrrolidines and prolines can be achieved with a high degree of control over the newly formed stereocenters. nih.gov The stereochemistry of the final product is often dictated by the minimization of non-bonding interactions in the transition state of the key bond-forming step. nih.gov

In the synthesis of related disubstituted pyrrolidines, the diastereoselectivity of the cyclization can be influenced by the catalyst and the nature of the substituents. nih.gov The stereochemical information from a chiral center in the starting material can be efficiently transferred to the product, leading to high diastereomeric ratios. acs.org The table below summarizes some key strategies for achieving stereochemical control in the synthesis of substituted pyrrolidines.

| Strategy | Description | Key Factors |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids. | The inherent stereochemistry of the starting material directs the formation of new stereocenters. |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. | The catalyst-substrate complex creates a chiral environment that lowers the activation energy for the desired stereoisomeric pathway. |

| Substrate Control | Existing stereocenters in the substrate influence the stereochemical outcome of subsequent reactions. | Steric and electronic effects of the substituents on the substrate guide the approach of reagents. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

DFT studies on the 1,3-dipolar cycloaddition reaction between diazopropane (B8614946) and substituted chalcone (B49325) derivatives have also been conducted to understand the regio- and stereoselectivity of the reaction, leading to the formation of novel pyrazole (B372694) derivatives. mdpi.com Such computational approaches can be applied to model the transition states of the intramolecular cyclization leading to this compound. By calculating the energies of the different possible transition states, it is possible to predict the most likely reaction pathway and the expected diastereoselectivity.

The following table presents hypothetical relative energy barriers for the formation of diastereomeric transition states in a pyrrolidone synthesis, as could be determined by DFT calculations.

| Transition State | Diastereomer Formed | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |

| TS-1 | (2S, 4R) | 0.0 | >99:1 |

| TS-2 | (2S, 4S) | +3.0 | <1:99 |

Investigation of Chiral-at-Metal Catalysis in Pyrroline (B1223166) Synthesis

Chiral-at-metal complexes have been increasingly utilized in asymmetric catalysis to achieve high levels of enantioselectivity. While the direct application to pyrroline synthesis from this compound is not explicitly detailed in the literature, the principles of chiral-at-metal catalysis are highly relevant to the synthesis of its precursors. For example, rhodium(III)-catalyzed asymmetric synthesis of axially chiral biindolyls has been achieved by merging C-H activation and nucleophilic cyclization, demonstrating the potential of chiral metal complexes in controlling stereochemistry. snnu.edu.cn

In the context of pyrrolidine (B122466) synthesis, chiral rhodium catalysts have been employed in asymmetric C-H insertion reactions to construct carbocyclic and heterocyclic frameworks with high stereoselectivity. acs.org The chiral ligands coordinated to the metal center create a well-defined chiral pocket that directs the approach of the substrate and controls the stereochemical outcome of the reaction.

The development of chiral catalysts for the asymmetric synthesis of pyrrolidines and other nitrogen-containing heterocycles is an active area of research. mdpi.com The insights gained from these studies can be applied to the design of new catalytic systems for the stereoselective synthesis of complex molecules like this compound. The table below lists some examples of chiral metal catalysts and their applications in asymmetric synthesis.

| Metal | Chiral Ligand Type | Application |

| Rhodium | Chiral Phosphine-Phosphate | Asymmetric Hydrogenation |

| Iridium | Chiral Diene | Asymmetric Cyclization |

| Copper | Chiral Bis(oxazoline) | Asymmetric Allylic Alkylation |

| Palladium | Chiral Ferrocenyl Phosphine | Asymmetric Allylic Alkylation |

Analytical Characterization Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized (4R)-Boc-4-benzyl-Pyr-OBzl. Commercial suppliers often specify a purity of ≥96.0%, which is typically determined by this method. sigmaaldrich.comresearchscientific.co.uk Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase.

For the crucial determination of enantiomeric excess (e.e.), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds. windows.net The separation allows for the quantification of the desired (4R) enantiomer relative to its (4S) counterpart.

Table 1: Representative HPLC Conditions for Purity and Enantiomeric Excess Analysis

| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Column | Octadecylsilane (C18), 5 µm | Polysaccharide-based CSP (e.g., Lux® Cellulose-2) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Isocratic mixture of Heptane/Ethanol or similar |

| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |

| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |

| Column Temp. | Ambient or controlled (e.g., 25 °C) | Controlled (e.g., 25 °C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov Through various NMR experiments, such as ¹H NMR, ¹³C NMR, and 2D techniques like COSY and HSQC, the precise connectivity of atoms and their spatial relationships can be determined. researchgate.net

In the ¹H NMR spectrum, characteristic signals would confirm the presence of the Boc protecting group (a singlet around 1.4 ppm), the benzyl (B1604629) groups (multiplets in the aromatic region, ~7.2-7.4 ppm, and singlets for the benzylic CH₂ protons), and the protons of the pyrrolidine (B122466) ring. The stereochemistry at the C4 position influences the chemical shifts and coupling constants of the diastereotopic protons on the adjacent methylene (B1212753) groups, providing crucial stereochemical information.

The ¹³C NMR spectrum complements the ¹H data by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the Boc and benzyl ester groups, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring. rsc.orgrsc.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Boc Group | ~1.4 (s, 9H) | ~28.5 (CH₃)₃, ~80.0 (quaternary C), ~154.0 (C=O) |

| Pyrrolidine Ring | 2.0-4.5 (m) | ~35-60 |

| Benzyl CH₂ (on ring) | ~2.5-3.0 (m, 2H) | ~38.0 |

| Aromatic H (Benzyl) | ~7.2-7.4 (m, 5H) | ~126-138 |

| Benzyl Ester CH₂ | ~5.1 (s, 2H) | ~67.0 |

| Aromatic H (Benzyl Ester) | ~7.3-7.4 (m, 5H) | ~128-136 |

| Pyrrolidine C=O | - | ~175.0 |

Note: Predicted values are based on typical shifts for similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. rsc.org Soft ionization techniques like Electrospray Ionization (ESI) are commonly employed to generate the molecular ion, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.gov

Table 3: Expected ESI-MS Fragmentation Ions for this compound (MW = 423.51)

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 424.5 |

| [M+Na]⁺ | Sodium Adduct | 446.5 |

| [M+H - C₄H₈]⁺ | Loss of isobutylene (B52900) from Boc group | 368.5 |

| [M+H - Boc]⁺ | Loss of the Boc group | 324.5 |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher speed and reduced organic solvent consumption. researchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

For determining the enantiomeric excess of this compound, chiral SFC is highly effective. nih.gov Similar to chiral HPLC, the separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based columns being widely used. researchgate.net The addition of a small amount of a polar organic modifier, such as methanol or ethanol, is typically required to achieve good peak shape and resolution. SFC can be readily coupled with mass spectrometry (SFC-MS), providing both chiral separation and mass confirmation in a single analysis. researchgate.net

Table 4: Typical Chiral SFC Method Parameters

| Parameter | Setting |

|---|---|

| Column | Chiralpak IC (or similar polysaccharide-based CSP) |

| Mobile Phase | CO₂ / Methanol (e.g., 80:20 v/v) |

| Flow Rate | 2.0 - 4.0 mL/min |

| Backpressure | 100 - 150 bar |

| Detection | UV and/or MS |

| Column Temp. | 35 - 40 °C |

Emerging Research Frontiers and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Key developments include:

Chemoenzymatic and Biocatalytic Methods: Enzymes are gaining prominence as powerful tools for asymmetric synthesis. Biocatalytic approaches, such as the use of transaminases, can create chiral pyrrolidines from commercially available starting materials with high enantiomeric excess (>99.5%) and in good yields. nih.govacs.org These enzymatic processes often occur in aqueous media under mild conditions, representing a significant step towards green chemistry. For instance, transaminase-triggered cyclizations provide an enantio-complementary route to 2-substituted pyrrolidines, a strategy that could be adapted for 4-substituted analogues. nih.govacs.org

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts continues to be a major driver of innovation. Asymmetric hydrogenation and C-H insertion reactions, for example, allow for the creation of chiral centers with high precision. mdpi.comacs.org These methods reduce the reliance on chiral auxiliaries and stoichiometric reagents, streamlining the synthetic process.

Novel Ring Synthesis and Contraction Strategies: Researchers are exploring new ways to construct the pyrrolidone ring itself. One such method involves the selective ring contraction of N-substituted piperidine (B6355638) derivatives to yield pyrrolidin-2-ones. rsc.org Such innovative pathways offer alternative disconnections and may provide access to novel substitution patterns that are difficult to achieve through traditional alkylation of pyroglutamate (B8496135) enolates. clockss.org

These advancements are moving the synthesis of complex building blocks like (4R)-Boc-4-benzyl-Pyr-OBzl away from multi-step, resource-intensive processes toward more elegant and sustainable solutions.

Exploration of Novel Biological Activities for this compound Derivatives

While this compound is primarily a synthetic intermediate, its core pyroglutamate structure is a "privileged scaffold" found in numerous bioactive compounds. researchgate.net Research is increasingly focused on using this and similar building blocks to create derivatives with novel therapeutic properties.

Emerging areas of biological exploration include:

Antifungal and Anti-inflammatory Agents: Studies on L-pyroglutamic acid analogues have revealed significant biological activities. nih.gov For example, certain ester derivatives have shown potent antifungal activity against plant pathogens like Phytophthora infestans, in some cases exceeding the efficacy of commercial fungicides. nih.gov Other derivatives have displayed anti-inflammatory activity by inhibiting nitric oxide production in microglial cells. nih.gov

Neuritogenic Activity: The pyroglutamate scaffold has also been implicated in promoting neurite outgrowth in cell-based assays, suggesting potential applications in neurodegenerative disease research. nih.gov

Peptide and Peptidomimetic Design: As a constrained amino acid, pyroglutamic acid and its derivatives are used to introduce conformational rigidity into peptides. researchgate.netclockss.org This can enhance binding affinity to biological targets, improve metabolic stability, and modulate biological activity, transforming agonists into antagonists, for example. clockss.org The 4-benzyl group of the parent compound can be used to probe specific hydrophobic pockets in protein targets.

The following table summarizes the observed biological activities of various pyroglutamate derivatives, highlighting the potential for derivatives of this compound.

| Derivative Class | Biological Activity | Research Findings |

| L-pyroglutamate esters | Antifungal | Showed potent activity against P. infestans, with EC50 values significantly lower than commercial fungicides. nih.gov |

| L-pyroglutamate analogues | Anti-inflammatory | Displayed inhibition of LPS-induced nitric oxide (NO) production in BV-2 microglial cells. nih.gov |

| L-pyroglutamate analogues | Neuritogenic | Demonstrated activity in NGF-induced PC-12 cells, promoting neurite outgrowth. nih.gov |

| 4-substituted pyroglutamates | Enzyme Inhibition | Used as chiral synthons to prepare inhibitors for targets like vascular cell adhesion molecule-1 (VCAM-1). clockss.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis is set to revolutionize the production of fine chemicals and pharmaceutical intermediates. nih.gov These technologies offer enhanced control, safety, and scalability, making them ideal for the synthesis of high-value building blocks like this compound.

Automated Synthesis: Robotic platforms are now capable of performing complex, multi-step synthetic sequences, including iterative homologation reactions that build up carbon chains with complete stereocontrol. chemrxiv.org Such automated "assembly-line synthesis" can be applied to create diverse libraries of building blocks with minimal human intervention, operating under the stringent, oxygen-free conditions required for many organometallic reactions. chemrxiv.org

Microwave-Assisted Synthesis: Automated microwave-assisted solid-phase synthesis is another powerful tool, particularly for incorporating building blocks into peptides and peptoids. frontiersin.org This technology significantly speeds up coupling reactions, enabling the rapid synthesis of compound libraries for screening. frontiersin.org

The integration of these platforms will enable on-demand, efficient, and scalable production of this compound and a wide array of its analogues.

Computational Design and Optimization of Synthesis Strategies

In silico tools are becoming indispensable in modern chemical synthesis, allowing researchers to predict reactivity, optimize reaction conditions, and even design novel substrates before any experiments are conducted in the lab.

Reactivity Prediction: Integrated programs can now perform exhaustive conformational searches of transition states to predict the outcomes of complex reactions. acs.org This has been applied to challenging transformations like the Diels-Alder reaction, where computational analysis can identify the optimal substrate and chiral auxiliary to achieve the desired stereoselectivity. acs.org Such predictive power minimizes trial-and-error experimentation, saving time and resources.

Asymmetric Catalyst Design: Computational chemistry is used to design and refine catalysts for asymmetric reactions. beilstein-journals.org By modeling the interactions between the substrate and a chiral catalyst, researchers can understand the origins of enantioselectivity and rationally design more effective catalysts. This is particularly relevant for the stereoselective synthesis of 4-substituted pyrrolidones.

Mechanistic Insights: Computational studies provide deep insights into reaction mechanisms, which can be difficult to probe experimentally. For example, density functional theory (DFT) calculations can elucidate whether a reaction proceeds through a concerted or stepwise mechanism, guiding the optimization of reaction conditions. acs.org

These computational approaches are transforming chemical synthesis from an empirical science to a more predictive and design-oriented discipline, accelerating the development of efficient routes to complex molecules like this compound.

Expanding the Library of Pyrrolidone and Pyroglutamate-Based Building Blocks

The ultimate goal of developing the aforementioned technologies is to expand the chemical space available to medicinal chemists. This compound is a single entity in what could be a vast library of related building blocks, each offering unique structural and functional properties.

Building Block-Centric Approach: Drug discovery is increasingly reliant on a "building block-centric" approach, where diverse and readily available small-molecule fragments are used to construct large libraries of compounds for screening. enamine.netnih.gov Expanding the collection of 4-substituted pyroglutamates with various alkyl, aryl, and functionalized side chains would provide chemists with a rich toolkit for structure-activity relationship (SAR) studies.

Diversity-Oriented Synthesis: The aim is to create a collection of building blocks that covers a wide range of chemical properties. nih.gov By varying the substituent at the 4-position of the pyroglutamate core, chemists can modulate properties such as lipophilicity, polarity, and steric bulk, which are critical for tuning the pharmacological profile of a drug candidate.

Chiral Pool Expansion: Pyroglutamic acid is a member of the "chiral pool"—a set of inexpensive, enantiomerically pure compounds derived from natural sources. researchgate.net The development of robust synthetic methodologies allows chemists to use these simple starting materials to generate a much larger and more complex set of chiral building blocks, greatly enhancing the toolkit for asymmetric synthesis. mdpi.com

The future of drug discovery and materials science will depend on the availability of a diverse palette of well-characterized and readily accessible building blocks. Continued innovation in the synthesis and application of pyroglutamate derivatives will ensure that compounds like this compound remain at the forefront of chemical research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for (4R)-Boc-4-benzyl-Pyr-OBzl, and how can purity be rigorously verified?

- Methodology : Use Boc-protection and benzyl ester coupling under anhydrous conditions (e.g., DCM/DIPEA). Monitor reaction progress via TLC (Rf comparison) and confirm completion with LC-MS. For purification, employ flash chromatography (hexane/EtOAc gradient) followed by recrystallization. Purity verification requires ≥95% by HPLC (C18 column, UV detection at 254 nm) and concordant ¹H/¹³C NMR data with literature values .

- Data Interpretation : Discrepancies in melting points (e.g., 98–102°C vs. literature) may arise from polymorphism or residual solvents; use DSC for thermal analysis .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodology : Prioritize ¹H/¹³C NMR for backbone confirmation (e.g., Boc-group δ ~1.4 ppm, benzyl protons ~7.3 ppm). IR spectroscopy validates carbonyl stretches (Boc: ~1680 cm⁻¹; ester: ~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (calc. for C₁₆H₂₁NO₆: 323.34 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : This compound serves as a chiral intermediate in peptide synthesis, particularly for constrained amino acids. Its benzyl ester facilitates selective deprotection under hydrogenolysis (Pd/C, H₂), enabling modular assembly of peptidomimetics. Applications include protease inhibitor design and β-turn stabilization .

Advanced Research Questions

Q. How can researchers mitigate racemization during Boc-deprotection of this compound?